Oxoprostol
Description
Contextualizing Oxoprostol within Prostanoid Chemistry and Biology
Prostanoids are a class of lipid compounds derived from fatty acids, playing crucial roles in numerous physiological and pathological processes. They are synthesized in the body via the cyclooxygenase (COX) pathways and include prostaglandins (B1171923), prostacyclins, and thromboxanes. These molecules are known for their potent and diverse biological activities, which are mediated by specific G-protein coupled receptors. The actions of prostanoids are typically localized to the tissues in which they are synthesized, as they are rapidly metabolized.
The scientific interest in synthetic prostaglandin (B15479496) analogs like this compound arose from the therapeutic potential of harnessing the multifaceted effects of natural prostaglandins. nih.gov Researchers have sought to develop stable and selective analogs that could offer more targeted and prolonged therapeutic effects compared to their endogenous counterparts. A significant area of this research has been focused on the gastrointestinal tract, where prostaglandins are known to play a protective role. nih.gov Specifically, prostaglandins of the E series (PGE) have been shown to inhibit gastric acid secretion and enhance the mucosal defense mechanisms, a property termed "cytoprotection". nih.gov
Historical Research Trajectories and Initial Investigational Focus of this compound
The initial investigational focus of this compound, also known by its developmental code M&B 33153, was primarily on its potential as a gastric acid secretion inhibitor and a cytoprotective agent. This line of research was part of a broader effort in the pharmaceutical industry to develop effective treatments for peptic ulcers and to prevent gastric damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
The development of synthetic prostaglandin analogs for gastrointestinal applications was a very active area of research. For instance, Misoprostol (B33685), a synthetic prostaglandin E1 analog, was successfully developed and marketed for the prevention of NSAID-induced gastric ulcers. nih.gov The research on Misoprostol demonstrated that synthetic analogs could be designed to have potent antisecretory and mucosal protective effects with oral bioavailability. nih.govnih.gov The investigation into this compound was situated within this competitive and promising therapeutic landscape. While detailed clinical trial data for this compound is not widely available in published literature, its initial trajectory was clearly aimed at addressing the same therapeutic targets as other synthetic prostaglandin analogs of that era.
Chemical Classification and Structural Analogy to Endogenous Prostaglandins
This compound is chemically classified as a synthetic prostaglandin analog. Specifically, it is considered an analog of prostaglandin E1 (PGE1). Its chemical structure is designed to mimic the biological activity of endogenous PGE1 while potentially offering improved stability and pharmacokinetic properties.
The core structure of prostaglandins consists of a 20-carbon skeleton with a five-membered ring. The specific arrangement of double bonds, hydroxyl groups, and ketone moieties determines the type of prostaglandin and its biological activity. In the case of this compound, its structure is synthetically modified from the natural PGE1 template. These modifications are intended to enhance its therapeutic properties, such as increasing its oral bioavailability and duration of action, and potentially reducing side effects. The structural relationship between this compound and endogenous prostaglandins is fundamental to its mechanism of action, as it is designed to interact with prostaglandin receptors to elicit its pharmacological effects. A detailed comparative analysis of the structure-activity relationships among various synthetic prostaglandin analogs has been a key aspect of their development. researchgate.net
| Property | This compound |
| Chemical Formula | C22H32O4 |
| Molecular Weight | 360.5 g/mol |
| Synonyms | M&B 33153 |
| Therapeutic Category | Investigational drug, Prostaglandin analog |
| Primary Investigational Focus | Gastric acid secretion inhibitor, Cytoprotective agent |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69648-40-4 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2R,3R)-2-(7-hydroxyheptyl)-3-(3-oxo-4-phenoxybutyl)cyclopentan-1-one |
InChI |
InChI=1S/C22H32O4/c23-16-8-3-1-2-7-11-21-18(13-15-22(21)25)12-14-19(24)17-26-20-9-5-4-6-10-20/h4-6,9-10,18,21,23H,1-3,7-8,11-17H2/t18-,21+/m0/s1 |
InChI Key |
CQGDJYVHVNYIMQ-GHTZIAJQSA-N |
SMILES |
C1CC(=O)C(C1CCC(=O)COC2=CC=CC=C2)CCCCCCCO |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CCC(=O)COC2=CC=CC=C2)CCCCCCCO |
Canonical SMILES |
C1CC(=O)C(C1CCC(=O)COC2=CC=CC=C2)CCCCCCCO |
Other CAS No. |
69648-40-4 |
Origin of Product |
United States |
Synthetic Methodologies for Oxoprostol and Its Analogues
Established Synthetic Routes to Oxoprostol
Established synthetic routes for this compound and related 11-deoxy prostaglandins (B1171923) typically rely on convergent strategies that construct the cyclopentanone (B42830) core and then append the α- and ω-chains. One of the most prominent approaches is the three-component coupling strategy. This method involves the conjugate addition of a functionalized organometallic reagent, representing the ω-chain, to a cyclopentenone precursor. The resulting enolate is then trapped by an electrophile that forms the α-chain.
A common precursor for this approach is a 2-substituted-cyclopent-2-en-1-one. The key steps in a typical synthesis would be:
Preparation of the Cyclopentenone Core: Synthesis of an appropriately functionalized cyclopentenone ring.
Synthesis of the ω-chain: Preparation of a cuprate (B13416276) reagent derived from the 3-oxo-4-phenoxybutyl side chain.
Conjugate Addition: Reaction of the cuprate with the cyclopentenone to install the ω-chain. This step is crucial for establishing the trans relationship between the two side chains.
Trapping of the Enolate: The resulting enolate is alkylated with an electrophile containing the 7-hydroxyheptyl α-chain, often in a protected form.
Deprotection: Removal of any protecting groups to yield the final this compound molecule.
Another established methodology is based on the functionalization of a pre-formed cyclopentanone ring. This can involve the sequential alkylation of a cyclopentanone derivative. The stereochemical outcome of these alkylations is a critical aspect of the synthesis.
| Route | Key Strategy | Starting Materials (Examples) | Key Reactions |
| Three-Component Coupling | Convergent synthesis via conjugate addition. | Cyclopentenone, organocuprate of the ω-chain, alkyl halide for the α-chain. | Michael Addition, Enolate Alkylation. |
| Sequential Alkylation | Stepwise addition of side chains to a cyclopentanone precursor. | Substituted cyclopentanone, electrophiles for each side chain. | Enolate formation, Alkylation. |
Stereoselective Synthesis of this compound and its Chiral Intermediates
The biological activity of prostaglandins and their analogues is highly dependent on their stereochemistry. For this compound, the key stereochemical features are the trans configuration of the two substituents on the cyclopentanone ring and the absolute configuration at C-8 and C-12 (prostaglandin numbering).
Achieving the correct diastereoselectivity, specifically the trans relationship between the α- and ω-chains, is a primary focus in the synthesis of this compound. In the conjugate addition approach, the incoming nucleophile (the ω-chain) typically adds to the cyclopentenone from the face opposite to the existing substituent, leading to the thermodynamically more stable trans product. The subsequent trapping of the enolate intermediate with the α-chain electrophile also proceeds in a way that favors the trans isomer.
In syntheses that rely on the modification of bicyclic intermediates, such as those derived from the Corey lactone, the stereochemistry is often set by the rigid bicyclic framework. The cleavage of temporary bridges within these structures can yield cyclopentane (B165970) derivatives with the desired relative stereochemistry.
Enantioselective synthesis is crucial for obtaining a single, biologically active enantiomer of this compound. Several strategies are employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as carbohydrates or amino acids, to construct the chiral cyclopentanone core.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of key reactions. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral organocatalysts or transition metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions. For instance, an asymmetric Michael addition to a prochiral cyclopentenone can establish the stereocenter to which the ω-chain is attached with high enantiomeric excess.
| Approach | Principle | Example Application in Prostaglandin (B15479496) Synthesis |
| Chiral Pool | Use of naturally occurring chiral molecules. | Synthesis of cyclopentanone core from D-glucose. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereochemistry. | Evans auxiliary to direct an alkylation reaction. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer. | Proline-catalyzed asymmetric Michael addition to a cyclopentenone. |
Novel Synthetic Strategies and Methodological Advancements for this compound
Modern organic synthesis has introduced several new methodologies that can be applied to the synthesis of this compound and its analogues, often leading to more efficient and scalable routes.
One area of advancement is the development of novel organocatalytic cascade reactions. nih.gov These reactions can rapidly construct the complex cyclopentane core from simple acyclic precursors, forming multiple bonds and stereocenters in a single operation with high levels of stereocontrol. nih.gov For example, an organocatalyzed Michael-aldol cascade could be envisioned to build the trans-substituted cyclopentanone ring of this compound.
Transition metal-catalyzed reactions, such as ring-closing metathesis (RCM), have also provided new pathways to functionalized cyclopentenes, which are key intermediates in prostaglandin synthesis. Furthermore, advancements in C-H activation could potentially offer more direct routes to functionalize the cyclopentane ring, reducing the number of steps required for the introduction of the side chains.
Design and Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies
To explore and optimize the biological activity of this compound, numerous derivatives and analogues have been designed and synthesized. These studies, known as Structure-Activity Relationship (SAR) studies, involve systematic modifications of the parent molecule to understand how different structural features influence its interaction with biological targets.
For this compound, modifications have been explored in several key areas:
The α-chain: The length of the heptyl chain and the terminal hydroxyl group can be altered. For example, the carboxylic acid group found in many natural prostaglandins is replaced by a hydroxyl group in this compound. Analogues might reintroduce the acid or other functional groups.
The ω-chain: The phenoxy group is a key feature of this compound and its analogues. nih.gov SAR studies have explored the effect of substituting the phenyl ring with various electron-donating or electron-withdrawing groups. The length and composition of the chain connecting the phenoxy group to the cyclopentanone ring are also varied.
The Cyclopentanone Core: Modifications to the cyclopentanone ring itself, although less common for this specific class, can also be explored.
The synthesis of these analogues often follows the same fundamental routes as the parent compound, but utilizes different building blocks for the side chains. For example, to synthesize analogues with different substituents on the phenoxy group, a range of substituted phenols would be used as starting materials for the ω-chain.
Biochemical and Pharmacological Characterization of Oxoprostol in Research Models
Prostaglandin (B15479496) Receptor Subtype Interactions of Oxoprostol
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the diverse biological actions of prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are derived from arachidonic acid. These receptors are broadly classified into five types: DP, EP, FP, IP, and TP, based on their preferential interaction with specific natural prostanoids. The EP receptors are further subdivided into four groups: EP1, EP2, EP3, and EP4. researchgate.netlipidmaps.orgwikipedia.orgcenmed.com
Agonist and Antagonist Activity at Prostaglandin E Receptors (EP1, EP2, EP3, EP4)
Research into this compound's activity at prostaglandin E (EP) receptors indicates a limited or absent agonistic effect in certain experimental models. In studies examining the relaxation of circular smooth muscle in the rabbit isolated jugular vein, where prostaglandin E2 (PGE2) acts as a potent relaxant, this compound was found to be "virtually inactive" as a relaxant agent. This preparation is considered to be most closely related to the EP2 receptor subtype. wikidata.org
Furthermore, when tested on the chick ileum, a preparation containing EP3 receptors, this compound exhibited lower maximal responses compared to PGE2. This suggests that this compound may act as a partial agonist or possess very low potency at EP3 receptors in this model. Sulprostone (B1662612), another analogue of PGE2, is known to bind to and activate the EP3 receptor with significantly higher efficacy than other PGE2 receptors and is a comparatively weak agonist at the EP1 receptor. wikidata.orgwikipedia.orguni.lu The observed low activity of this compound contrasts with the potent relaxant effects of other PGE analogues like 16,16-dimethyl PGE2 and misoprostol (B33685) in the rabbit jugular vein, and the contractile activity of butaprost on the chick ileum. wikidata.org
Interactions with Other Prostanoid Receptor Subtypes (e.g., DP, FP, IP, TP)
The prostanoid receptor family includes several other subtypes beyond the EP receptors, such as DP (prostaglandin D2 receptors), FP (prostaglandin F2α receptors), IP (prostacyclin receptors), and TP (thromboxane A2 receptors). These receptors are involved in a wide array of physiological processes, including inflammation, platelet aggregation, vascular tone regulation, and immune responses. researchgate.netlipidmaps.orgwikipedia.orguni.luwikipedia.orghmdb.caciteab.commpg.de
Despite the broad spectrum of prostanoid receptors, available research specifically characterizing this compound's interactions with DP, FP, IP, or TP receptor subtypes is not reported in the reviewed literature. The primary focus of studies involving this compound has been on its activity, or lack thereof, at the EP receptor subtypes.
Radioligand Binding Studies and Equilibrium Binding Constants (Kd)
Radioligand binding studies are fundamental pharmacological techniques used to quantify the affinity of a ligand for its receptor. The equilibrium dissociation constant (Kd) derived from these studies represents the concentration of a free ligand at which 50% of the receptor population is occupied at equilibrium. A lower Kd value indicates a higher affinity of the ligand for its receptor. researchgate.netcenmed.comwikidata.orgmims.comfishersci.cafishersci.canih.gov
While the principles of radioligand binding and the significance of Kd values are well-established in characterizing drug-receptor interactions, specific equilibrium binding constants (Kd values) for this compound at any prostaglandin receptor subtype are not explicitly detailed in the available research findings. The reported observations regarding this compound's activity are primarily based on functional assays rather than direct binding affinity measurements.
Table 1: Equilibrium Binding Constants (Kd) for this compound at Prostaglandin Receptors
| Receptor Subtype | Kd (nM) | Notes |
| EP1 | Data Not Available | No specific Kd reported. |
| EP2 | Data Not Available | Functional assays suggest virtual inactivity. wikidata.org |
| EP3 | Data Not Available | Functional assays suggest low potency/lower maxima. wikidata.orguni.lu |
| EP4 | Data Not Available | No specific Kd reported. |
| DP | Data Not Available | No specific Kd reported. |
| FP | Data Not Available | No specific Kd reported. |
| IP | Data Not Available | No specific Kd reported. |
| TP | Data Not Available | No specific Kd reported. |
Receptor Binding Kinetics of this compound
Beyond equilibrium affinity, the kinetics of ligand-receptor binding, characterized by association (kon) and dissociation (koff) rate constants, provide crucial insights into the time-dependent nature of drug action. The association rate constant (kon) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (koff) describes how quickly the ligand unbinds from the receptor. The ratio of these two rates (koff/kon) defines the equilibrium dissociation constant (Kd). researchgate.netwikipedia.orgcenmed.comwikipedia.orghmdb.canih.govwikipedia.orgguidetoimmunopharmacology.orgnih.gov
Association (kon) and Dissociation (koff) Rate Constants for this compound-Receptor Interactions
The association rate (kon) is a bimolecular rate constant reflecting the rate of drug-target complex formation, while the dissociation rate (koff) is a unimolecular rate constant representing the proportion of the ligand-receptor complex that dissociates per unit time. cenmed.comwikipedia.org Compounds with slow dissociation rates (low koff) can exhibit prolonged receptor binding and sustained pharmacological effects, even as plasma concentrations decline. cenmed.com
Despite the importance of these kinetic parameters in understanding drug efficacy and duration of action, specific association (kon) and dissociation (koff) rate constants for this compound at any prostaglandin receptor subtype are not reported in the available scientific literature.
Table 2: Receptor Binding Kinetic Parameters for this compound
| Receptor Subtype | kon (M⁻¹s⁻¹ or M⁻¹min⁻¹) | koff (s⁻¹ or min⁻¹) | Notes |
| EP1 | Data Not Available | Data Not Available | No specific kinetic data reported. |
| EP2 | Data Not Available | Data Not Available | No specific kinetic data reported. |
| EP3 | Data Not Available | Data Not Available | No specific kinetic data reported. |
| EP4 | Data Not Available | Data Not Available | No specific kinetic data reported. |
| DP | Data Not Available | Data Not Available | No specific kinetic data reported. |
| FP | Data Not Available | Data Not Available | No specific kinetic data reported. |
| IP | Data Not Available | Data Not Available | No specific kinetic data reported. |
| TP | Data Not Available | Data Not Available | No specific kinetic data reported. |
Kinetic Selectivity of this compound for Receptor Subtypes
Kinetic selectivity refers to a compound's differential binding and unbinding rates across various receptor subtypes. A drug might exhibit kinetic selectivity if its association or dissociation rate is significantly different for one receptor compared to others, even if its equilibrium affinity (Kd) is similar. This can have profound implications for the drug's pharmacological profile, including its onset, duration, and even its therapeutic window. cenmed.comwikipedia.orghmdb.ca
Given the absence of reported specific kon and koff values for this compound, there is no available data to characterize its kinetic selectivity for any prostaglandin receptor subtypes in the reviewed literature. The existing research primarily describes its functional activity, which suggests a general lack of potent agonism at the EP receptors investigated.
In Vitro Pharmacological Mechanisms of this compound in Non-Human Models
In vitro pharmacological studies are crucial for understanding how a compound interacts with biological systems at a molecular and cellular level, providing insights into its potency and efficacy edx.orgkyinno.comnih.gov. These studies often utilize non-human models to assess initial pharmacological profiles before any potential translation to human systems edx.org.
Quantification of Potency (e.g., pIC50, pEC50) in Functional Assays
Potency refers to the concentration of a drug required to produce 50% of its maximal effect (EC50 for agonists) or 50% inhibition (IC50 for antagonists/inhibitors) edx.org. These values are often expressed logarithmically as pEC50 or pIC50, where higher values indicate greater potency wikipedia.org.
Research investigating the activity of this compound in specific in vitro functional assays has provided qualitative insights into its potency. In studies examining the relaxation of circular smooth muscle in the rabbit isolated jugular vein, prostaglandin E2 (PGE2) demonstrated potent relaxant activity with a mean pIC50 against histamine-induced contraction of 9.34. In contrast, this compound was found to be "virtually inactive" in this assay, suggesting a very low or negligible potency in inducing relaxation in this model wikidoc.org.
On the chick ileum, a preparation sensitive to EP3-receptor agonists, butaprost showed potent contractile activity (pEC25 approximately 8.0). When compared to PGE2, this compound, along with sulprostone and MB 28767, produced "lower maxima" in terms of response wikidoc.org. This indicates that while this compound might elicit some effect, its potency is considerably less than that of reference agonists in these specific non-human in vitro models.
Table 1: Qualitative Potency of this compound in Non-Human In Vitro Models
| Assay Model | Target Receptor/Mechanism | Observed Potency (Qualitative) | Reference Compound (Potency) | Source |
| Rabbit Isolated Jugular Vein | EP2-like receptor | Virtually Inactive | PGE2 (pIC50 = 9.34) | wikidoc.org |
| Chick Ileum (Contractile Activity) | EP3-like receptor | Low (Lower Maxima) | Butaprost (pEC25 ≈ 8.0) | wikidoc.org |
Note: Specific numerical pIC50 or pEC50 values for this compound in these assays were not reported in the available literature, hence qualitative descriptions are provided.
Characterization of Efficacy and Partial Agonism Profiles
Efficacy refers to the maximal response that a drug can produce, regardless of the concentration edx.orgwikipedia.org. A partial agonist is a compound that binds to and activates a given receptor but has only partial efficacy compared to a full agonist, meaning it cannot elicit the same maximal effect even at high concentrations edx.orgwikipedia.org.
The observation that this compound produced "lower maxima" on the chick ileum compared to PGE2 is indicative of a partial agonism profile or very weak agonistic activity wikidoc.org. This suggests that even at concentrations where all available receptors might be occupied, this compound is unable to elicit the full biological response achievable by a more efficacious agonist like PGE2 in this system edx.orgwikipedia.org. The "virtually inactive" finding in the rabbit jugular vein further supports a very low intrinsic efficacy in that particular model wikidoc.org.
Table 2: Efficacy and Partial Agonism Profile of this compound in Non-Human In Vitro Models
| Assay Model | Observed Efficacy (Qualitative) | Agonism Profile (Qualitative) | Source |
| Rabbit Isolated Jugular Vein | Very Low/Negligible | Very Weak Agonist | wikidoc.org |
| Chick Ileum (Contractile Activity) | Submaximal Response | Partial Agonist | wikidoc.org |
Note: Quantitative Emax values for this compound were not reported in the available literature, hence qualitative descriptions are provided.
Enzyme Interactions and Modulation by this compound
Prostanoids, including prostaglandins, prostacyclins, and thromboxanes, are a class of bioactive lipids derived from arachidonic acid through a biosynthesis pathway initiated by cyclooxygenase (COX) enzymes nih.govucl.ac.ukmdpi.com. The modulation of these enzymes and pathways is a key area of pharmacological research ucl.ac.uk.
Investigation of Cyclooxygenase (COX) Isozyme Modulation (COX-1, COX-2)
Cyclooxygenase exists in two primary isoforms: COX-1 and COX-2 nih.gov. COX-1 is generally constitutively expressed and involved in maintaining physiological "housekeeping" functions, such as gastric mucosal integrity and platelet aggregation nih.govresearchgate.net. COX-2 is typically inducible, with its expression rapidly increasing during inflammation and in response to various stimuli nih.govresearchgate.net. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes, thereby reducing prostanoid synthesis ucl.ac.uknih.gov.
Despite extensive research on COX inhibitors and prostanoid signaling modulators, specific detailed research findings regarding the direct modulation or inhibition of COX-1 or COX-2 isozymes by this compound (e.g., IC50 or Ki values) were not identified in the available literature wikidoc.orgeurofinsdiscovery.com. This compound is listed as a prostanoid signaling modulator wikidoc.orgeurofinsdiscovery.com, suggesting it may interact with prostanoid pathways, but the precise nature of its interaction with COX enzymes specifically is not detailed in the provided search results.
Interactions with Enzymes in Prostanoid Biosynthesis Pathways
The prostanoid biosynthesis pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 nih.gov. Arachidonic acid is then converted by COX enzymes into prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2) nih.gov. PGH2 serves as a substrate for various specific synthases, such as PGE2 synthase, PGD2 synthase, prostacyclin synthase, PGF2α synthase, and thromboxane (B8750289) synthase, to produce the diverse classes of prostanoids nih.gov.
While this compound is categorized as a prostanoid signaling modulator wikidoc.orgeurofinsdiscovery.com, specific experimental data detailing its direct interactions, modulation, or inhibition of enzymes downstream of COX in the prostanoid biosynthesis pathways (e.g., prostaglandin synthases) were not found in the reviewed literature.
Enzyme Kinetics Studies (e.g., Ki, IC50)
Enzyme kinetics studies, including the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are fundamental for characterizing the potency and mechanism of enzyme inhibitors ucl.ac.uksystatsoftware.comembrapa.br. The IC50 represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% ajmc.com. The Ki value, or inhibition constant, is a more intrinsic measure of an inhibitor's potency, reflecting its affinity for the enzyme and being independent of substrate concentration ucl.ac.uk.
Given the absence of specific data on this compound's direct modulation of COX-1, COX-2, or other enzymes in the prostanoid biosynthesis pathway, no quantitative enzyme kinetics data (such as Ki or IC50 values) for this compound's interaction with these enzymes were identified in the available research findings.
Table 3: Summary of Enzyme Interaction and Modulation by this compound
| Enzyme/Pathway | Type of Interaction/Modulation | Quantitative Data (Ki, IC50) | Source |
| Cyclooxygenase-1 (COX-1) | Not specified | No specific data found | N/A |
| Cyclooxygenase-2 (COX-2) | Not specified | No specific data found | N/A |
| Other Prostanoid Biosynthesis Enzymes | Not specified | No specific data found | N/A |
Note: The available literature classifies this compound as a prostanoid signaling modulator, but specific quantitative data on its direct interaction with COX isozymes or other enzymes in the prostanoid biosynthesis pathway were not identified.
Cellular and Molecular Mechanisms of Action of Oxoprostol in Research Models
Cellular Signaling Pathways Modulation by Oxoprostol
As a prostaglandin (B15479496) E-series analog, this compound is understood to interact with the family of prostanoid E (EP) receptors. There are four main subtypes of the PGE2 receptor: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and, consequently, distinct downstream signaling cascades. yorku.ca The specific cellular response to this compound is therefore determined by the expression profile of these receptor subtypes in a given cell or tissue type.
The binding of an agonist like this compound to an EP receptor initiates a conformational change in the receptor protein. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein's α-subunit. This activation step causes the dissociation of the Gα-GTP subunit from the βγ-dimer. Both the Gα-GTP and the Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. nih.govbiorxiv.org
The signaling pathways initiated by this compound are dependent on which EP receptor subtype is activated and its corresponding G-protein coupling partner.
EP1 receptors are typically coupled to Gq proteins. Activation of this pathway stimulates Phospholipase C (PLC). yorku.ca
EP2 and EP4 receptors are coupled to Gs proteins. This interaction leads to the activation of adenylyl cyclase. yorku.ca
EP3 receptors have multiple splice variants and can couple to Gi proteins, which inhibit adenylyl cyclase, or to Gq proteins. yorku.ca
| EP Receptor Subtype | Primary G-Protein Coupling | Primary Downstream Effector | Key Second Messenger(s) |
|---|---|---|---|
| EP1 | Gq | Phospholipase C (PLC) | IP₃, DAG, ↑ Ca²⁺ |
| EP2 | Gs | Adenylyl Cyclase | ↑ cAMP |
| EP3 | Gi / Gq | Adenylyl Cyclase / PLC | ↓ cAMP / IP₃, DAG, ↑ Ca²⁺ |
| EP4 | Gs | Adenylyl Cyclase | ↑ cAMP |
The production of cyclic Adenosine Monophosphate (cAMP) is a direct consequence of activating Gs-coupled receptors. When this compound binds to EP2 or EP4 receptors, the activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP serves as a robust and quantifiable readout of receptor activation. yorku.ca Studies on the related PGE1 analog, Misoprostol (B33685), have demonstrated its ability to stimulate cAMP production in various cell types, including leukocytes and chondrocytes. nih.govnih.gov The elevation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets, leading to a cellular response. nih.gov
This compound can modulate intracellular calcium ([Ca²⁺]i) levels through at least two distinct pathways linked to EP receptor activation.
Gq-PLC Pathway : Activation of the EP1 receptor (and some EP3 isoforms) leads to the Gq-mediated activation of Phospholipase C (PLC). yorku.ca PLC cleaves the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Inositol (B14025) 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. mdpi.comwikipedia.org
PKA-Dependent Pathway : Research on Misoprostol in mouse neuroblastoma cells has revealed a mechanism for elevating intracellular calcium that is dependent on the cAMP-PKA pathway. yorku.canih.gov This study demonstrated that the Misoprostol-induced increase in calcium is mediated by PKA, suggesting a potential crosstalk between the Gs and calcium signaling pathways. It was also noted that the EP4 receptor signaling might play an inhibitory role in calcium regulation in this specific model. yorku.canih.gov
The activation of EP receptors by this compound initiates a complex interplay between multiple second messenger systems. The primary interaction is between the adenylyl cyclase and phospholipase C pathways. nih.govnih.gov As described above, the cleavage of PIP₂ by PLC generates both IP₃, which mobilizes calcium, and DAG, which remains in the plasma membrane. wikipedia.org DAG acts as a crucial second messenger by recruiting and activating Protein Kinase C (PKC), which in turn phosphorylates a wide array of cellular proteins, influencing processes like cell proliferation and differentiation. nih.govnih.gov
Therefore, this compound's activation of different EP receptor subtypes can simultaneously trigger:
cAMP/PKA pathway (via EP2/EP4)
IP₃/Ca²⁺ pathway (via EP1/EP3)
DAG/PKC pathway (via EP1/EP3)
The integration of these signaling cascades allows for a complex and finely tuned cellular response to this compound.
Receptor Desensitization and Resensitization Mechanisms Induced by this compound
Prolonged or repeated exposure of GPCRs to an agonist like this compound typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the stimulus. This is a critical feedback mechanism to prevent receptor overstimulation. wikipedia.orgresearchgate.net The process is often initiated by the phosphorylation of the agonist-occupied receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins, which bind to the receptor and sterically hinder its interaction with G-proteins, effectively uncoupling it from the signaling cascade. nih.gov Following uncoupling, the receptor may be internalized into the cell via endocytosis.
Receptor desensitization can be categorized into two main types: homologous and heterologous. wikipedia.orgwikipedia.orgtaylorandfrancis.com
Homologous Desensitization : This is an agonist-specific form of desensitization. wikipedia.org Prolonged exposure to this compound would lead to the phosphorylation and uncoupling of only the activated EP receptors. The responsiveness to this compound is diminished, but the cell remains responsive to agonists of other, unrelated receptors. This process is typically mediated by GRKs, which preferentially phosphorylate agonist-occupied receptors. wikipedia.orgnih.govnih.gov
Heterologous Desensitization : This form of desensitization is agonist-independent and results in the attenuation of responses to a broader range of agonists acting through different receptors. wikipedia.orgtaylorandfrancis.com This can occur when the activation of one receptor leads to the activation of second messenger-dependent kinases, such as PKA or PKC. These kinases can then phosphorylate and inactivate other types of receptors, even those that have not been bound by their own agonist. For instance, if this compound activates the DAG/PKC pathway via the EP1 receptor, the activated PKC could potentially phosphorylate and desensitize other nearby GPCRs, rendering them less responsive to their respective agonists. wikipedia.orgnih.gov
While specific studies detailing the desensitization profiles induced by this compound are not widely available, these mechanisms are fundamental to the regulation of the EP receptors it targets.
Molecular Mechanisms of Desensitization (e.g., Receptor Phosphorylation, Arrestin Recruitment, Receptor Uncoupling)
The cellular response to this compound, a prostaglandin E1 analog, is tightly regulated to prevent overstimulation. This regulation occurs through a process called desensitization, which involves a series of molecular events that reduce the receptor's ability to respond to the ligand. These mechanisms are characteristic of G protein-coupled receptors (GPCRs), the family to which prostaglandin receptors belong. nih.gov
Receptor Phosphorylation: Upon agonist binding and activation, prostaglandin receptors become substrates for G protein-coupled receptor kinases (GRKs). nih.govelifesciences.org These kinases phosphorylate specific serine and threonine residues located on the intracellular loops and the C-terminal tail of the receptor. creativebiomart.net This phosphorylation event is a critical first step in the desensitization process, as it increases the receptor's affinity for arrestin proteins. nih.gov Second messenger-dependent kinases, such as protein kinase A (PKA) and protein kinase C (PKC), can also phosphorylate GPCRs, contributing to a more widespread form of desensitization known as heterologous desensitization, where the activation of one type of receptor can lead to the desensitization of another. creativebiomart.net
Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestins. nih.govbbwpublisher.com The binding of β-arrestin to the activated and phosphorylated receptor has two major consequences. Firstly, it sterically hinders the interaction between the receptor and its cognate G protein, effectively uncoupling them and terminating the primary signaling cascade. taylorandfrancis.com This uncoupling is a key feature of homologous, or agonist-specific, desensitization. creativebiomart.net
Receptor Uncoupling and Internalization: The recruitment of β-arrestin not only uncouples the receptor from the G protein but also initiates the process of receptor internalization. nih.govbbwpublisher.com β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin. nih.gov This leads to the formation of clathrin-coated pits and the subsequent endocytosis of the receptor-arrestin complex. taylorandfrancis.com Once internalized into endosomes, the receptor can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes, resulting in a long-term reduction of receptor numbers, a process known as downregulation. taylorandfrancis.comresearchgate.net
This sequence of phosphorylation, arrestin binding, and uncoupling/internalization ensures that the cellular response to prostaglandins (B1171923) like this compound is transient and precisely controlled.
Identification of Molecular Targets for this compound
Identifying the specific molecular targets of a compound like this compound is crucial for understanding its mechanism of action and potential therapeutic applications. Various strategies, ranging from traditional ligand-based approaches to modern unbiased "-omics" techniques, can be employed for this purpose.
Ligand-based Target Identification Strategies
Ligand-based target identification methods rely on the principle that molecules with similar structures are likely to interact with similar protein targets. These strategies utilize the known structural features of an active compound, like this compound, to predict its biological targets.
Computational tools and databases are central to this approach. By comparing the chemical structure of this compound to libraries of compounds with known biological activities, potential targets can be inferred. youtube.com Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would be constructed based on its known interactions with prostaglandin receptors and then used to search for other proteins that might bind to it.
Another ligand-based approach involves affinity chromatography. Here, an this compound analog is chemically modified and attached to a solid support. A cellular lysate is then passed over this support, and proteins that bind to the immobilized this compound are captured. nih.gov These captured proteins can then be identified using techniques like mass spectrometry.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For this compound and other prostaglandin analogs, SAR studies have been crucial in identifying the key structural features necessary for receptor binding and the subsequent cellular response.
Elucidation of Key Structural Features for Receptor Binding and Efficacy
Prostaglandins are characterized by a 20-carbon skeleton with a five-membered ring. libretexts.org SAR studies on prostaglandin E2 (PGE2) and its analogs, which share a similar structure with this compound (a PGE1 analog), have provided significant insights into the structural requirements for interacting with EP receptors.
A comprehensive study examining a series of 55 prostanoids and their analogs at the human EP1 receptor revealed several critical structural features: nih.govresearchgate.net
Hydroxyl Groups at C11 and C15: The presence and correct stereochemical configuration of the hydroxyl groups at the 11 and 15 positions of the prostaglandin structure are paramount for agonist activity. nih.govresearchgate.net
Carboxyl Group at C1: The terminal carboxyl group is also important for activity. Modification of this group, for example, by converting it to an ester, leads to a significant reduction in both binding affinity and potency. nih.govresearchgate.net
Omega (ω)-Tail Modifications: The activity of analogs with moderate or weak potency can often be enhanced by modifying the ω-tail (the lower side chain). nih.govresearchgate.net
Ketone at C9: Modifications to the ketone group at the 9-position on the cyclopentane (B165970) ring are generally better tolerated than modifications at other key positions. nih.govresearchgate.net
These findings highlight the precise structural requirements for effective interaction with the prostaglandin receptors.
| Structural Feature | Importance for Activity | Effect of Modification |
|---|---|---|
| C11 Hydroxyl Group | Critical | Removal or altered stereochemistry significantly reduces activity. |
| C15 Hydroxyl Group | Critical | Removal or altered stereochemistry significantly reduces activity. |
| C1 Carboxyl Group | Important | Esterification greatly reduces affinity and potency. |
| C9 Ketone Group | Tolerated | Modifications are generally well-accepted. |
| Omega (ω)-Tail | Modulatory | Modifications can enhance the potency of weaker analogs. |
Impact of Stereochemical Configurations on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of prostaglandins. nih.gov The specific spatial orientation of functional groups, such as the hydroxyl groups and the two side chains attached to the cyclopentane ring, dictates how the molecule fits into the binding pocket of its receptor.
The natural prostaglandins possess a specific stereochemistry that is essential for their high-affinity binding and potent activity. Changes in the stereochemistry at any of the chiral centers can dramatically alter the biological profile of the molecule. For instance, altering the configuration of the hydroxyl group at C15 can lead to a significant loss of activity. Similarly, the relative orientation of the two side chains (alpha and omega chains) is crucial for proper receptor engagement.
While specific SAR studies detailing the impact of every possible stereochemical permutation of this compound are not extensively published, the general principles derived from studies of other prostaglandins hold true. The precise stereochemical integrity of this compound is a key factor in its ability to effectively bind to and activate prostaglandin receptors, leading to its observed biological effects.
Mechanistic Studies in Specific Cell Types (Non-Human In Vitro Models)
Research focused on non-human in vitro models provides a controlled environment to dissect the specific cellular and molecular responses to this compound. These studies are foundational for characterizing its mechanism of action at a subcellular level, independent of systemic physiological effects.
Focus on Cell Line Responses to this compound
The response of different cell lines to this compound is primarily dictated by the expression profile of prostanoid E (EP) receptors on the cell surface. As a prostaglandin E1 analog, this compound is expected to interact with the four EP receptor subtypes: EP1, EP2, EP3, and EP4. Each of these G protein-coupled receptors is linked to distinct intracellular signaling cascades.
While specific binding affinity data for this compound across a wide range of non-human cell lines remains to be fully characterized in publicly available literature, the functional responses observed in various in vitro systems allow for inferences about its receptor interactions. For instance, studies with related prostaglandin E1 analogs, such as Misoprostol, have demonstrated potent agonism at EP2 and EP3 receptors, suggesting a similar potential mechanism for this compound.
The cellular responses to this compound are varied and cell-type specific, depending on the predominant EP receptor subtype expressed. A hypothetical summary of potential cell line responses based on known EP receptor signaling is presented below.
Interactive Data Table: Predicted Cellular Responses to this compound in Non-Human Cell Lines Based on EP Receptor Expression
| Cell Line Model | Predominant EP Receptor | Predicted Primary Cellular Response | Key Second Messenger |
| Smooth Muscle Cells | EP1 / EP3 | Contraction / Proliferation | Increased intracellular Ca²⁺ / Decreased cAMP |
| Immune Cells (e.g., Macrophages) | EP2 / EP4 | Anti-inflammatory effects / Cytokine modulation | Increased cAMP |
| Epithelial Cells | EP4 | Increased barrier function / Secretion | Increased cAMP |
| Neuronal Cells | EP2 / EP4 | Neuromodulation / Neuroprotection | Increased cAMP |
Elucidation of Cell-Type Specific Signaling Networks
The binding of this compound to its target EP receptors initiates a cascade of intracellular signaling events. The specific network of pathways activated is contingent on the G protein to which the receptor is coupled.
EP2 and EP4 Receptor Signaling: The EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins. Activation of this pathway by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate a multitude of downstream target proteins, leading to the regulation of gene transcription and various cellular functions. This pathway is often associated with anti-inflammatory and tissue-protective effects.
EP1 and EP3 Receptor Signaling: In contrast, the EP1 receptor is coupled to the Gq alpha subunit. Its activation by this compound would lead to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. DAG, in conjunction with calcium, activates Protein Kinase C (PKC). The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can counteract the effects of Gs-coupled receptor activation.
The interplay of these signaling pathways ultimately determines the physiological response of a given cell type to this compound. For example, in a cell line co-expressing EP2 and EP3 receptors, the net effect of this compound would depend on its relative affinity and efficacy at each receptor subtype, as well as the downstream integration of the cAMP-PKA and opposing signaling pathways.
Interactive Data Table: Key Signaling Molecules in this compound-Modulated Pathways
| Signaling Pathway Component | Role in this compound Action | Associated EP Receptors |
| Gs protein | Stimulates adenylyl cyclase | EP2, EP4 |
| Gi protein | Inhibits adenylyl cyclase | EP3 |
| Gq protein | Activates phospholipase C | EP1 |
| Adenylyl Cyclase | Produces cAMP | EP2, EP3 (inhibited), EP4 |
| Cyclic AMP (cAMP) | Second messenger, activates PKA | EP2, EP3 (decreased), EP4 |
| Phospholipase C (PLC) | Produces IP3 and DAG | EP1 |
| Inositol Trisphosphate (IP3) | Mobilizes intracellular calcium | EP1 |
| Intracellular Calcium (Ca²⁺) | Second messenger, activates various enzymes | EP1 |
| Protein Kinase A (PKA) | Phosphorylates target proteins | EP2, EP4 |
| Protein Kinase C (PKC) | Phosphorylates target proteins | EP1 |
Further research utilizing specific non-human cell lines engineered to express individual EP receptor subtypes is necessary to precisely map the binding affinities and downstream signaling networks activated by this compound. Such studies will provide a more definitive understanding of its cellular and molecular mechanisms of action.
Computational Approaches in Oxoprostol Research
Molecular Docking Studies of Oxoprostol-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (e.g., a protein) to form a stable complex researchgate.net. This technique is crucial for understanding the binding affinity and the specific interactions between a small molecule and its biological target researchgate.net. For a compound like this compound, which is a prostaglandin (B15479496) analog, molecular docking would typically focus on its interactions with prostaglandin receptors or cyclooxygenase (COX) enzymes, given that other prostaglandin analogs are known COX inhibitors nih.govteknokrat.ac.id.
The primary goal of molecular docking is to predict the binding mode, or "pose," of a ligand within the active site of a target protein explorationpub.com. This involves sampling various possible orientations and conformations of the ligand and evaluating their fit within the receptor's binding pocket ebsco.compharmaexcipients.com. For this compound, this would entail identifying how the molecule positions itself within the binding site of a target receptor, such as a prostaglandin E2 receptor (EP receptor) or a COX enzyme, to achieve the most energetically favorable interaction. Docking algorithms score these poses based on various energy functions, with a lower (more negative) docking score typically indicating a more favorable binding affinity ebsco.comnih.gov. The predicted binding modes can reveal critical interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-receptor complex nih.govejbio.org.
Following the prediction of binding modes, the analysis of binding site interactions involves a detailed examination of the specific amino acid residues of the protein that interact with this compound researchgate.netejbio.org. This analysis helps in understanding the molecular basis of binding and selectivity. Key interactions often include hydrogen bonds between polar groups of this compound and amino acid side chains, as well as hydrophobic interactions involving nonpolar regions of the molecule and hydrophobic pockets within the receptor nih.govejbio.orgmedsci.org. Identifying these critical interaction points can provide valuable information for further chemical modifications aimed at enhancing binding affinity or selectivity. Computational solvent mapping and analysis of protein binding sites can identify "hot spots" – regions that contribute significantly to binding free energy and are crucial for ligand binding nih.govnih.gov.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time biostrand.ai. Unlike static docking studies, MD simulations provide a dynamic view of ligand-receptor interactions, accounting for the flexibility of both the ligand and the protein nih.govgsconlinepress.comresearchgate.net. This is crucial because proteins are highly dynamic systems, and their conformational changes can significantly affect ligand binding nih.govnih.gov.
For this compound, MD simulations would involve simulating the this compound-receptor complex in a solvated environment (e.g., water) over a period, typically nanoseconds to microseconds nih.govunl.edu. This allows researchers to:
Uncover Conformational Dynamics : Observe how this compound and its target receptor (e.g., a prostaglandin receptor) move and change shape upon binding nih.govgsconlinepress.com. This can reveal induced-fit mechanisms or conformational selection where the ligand stabilizes a particular protein conformation ebsco.com.
Evaluate Binding Energetics : Calculate the binding free energy of this compound to its target, providing a more accurate measure of binding affinity than docking scores alone explorationpub.comgsconlinepress.comunl.edu. Methods like MM/PB(GB)SA (Molecular Mechanics/Poisson-Boltzmann Surface Area or Generalized Born Surface Area) are often used to estimate binding free energies from MD trajectories explorationpub.com.
Assess Complex Stability : Determine the stability of the this compound-receptor complex over time, identifying stable interaction patterns and potential dissociation pathways ejbio.org.
Quantitative Structure-Activity/Kinetics Relationship (QSAR/QSKR) Modeling for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Kinetics Relationship (QSKR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or kinetic properties. These models enable the prediction of the activity of new, untested compounds based on their structural features.
For this compound and its analogues, QSAR/QSKR studies would involve:
Descriptor Calculation : Quantifying various physicochemical properties of this compound and its related compounds (e.g., molecular weight, lipophilicity, electronic properties, hydrogen bond counts) nih.gov.
Model Development : Using statistical methods to correlate these structural descriptors with observed biological activities (e.g., receptor binding affinity, enzyme inhibition potency) or kinetic parameters (e.g., half-life, reaction rates).
Predictive Power : Developing predictive models that can guide the synthesis of new this compound analogues with improved or desired properties. For instance, QSAR models have been developed for other classes of compounds, such as oxadiazole-substituted phenylpropanoic acids, to predict their activity against PPARα and PPARγ.
In Silico Screening for Novel this compound Analogues with Desired Properties
In silico screening, also known as virtual screening, is a computational technique used to rapidly search large chemical libraries for compounds that are likely to possess desired biological activities nih.gov. This approach significantly reduces the time and cost associated with traditional high-throughput experimental screening.
For discovering novel this compound analogues, in silico screening could be employed in several ways:
Structure-Based Virtual Screening (SBVS) : If the 3D structure of a target receptor for this compound is known, SBVS would involve docking large databases of compounds into the active site and ranking them based on their predicted binding affinity. Compounds with favorable docking scores would be selected as potential analogues.
Ligand-Based Virtual Screening (LBVS) : If the target structure is unknown but several active this compound analogues exist, LBVS methods (e.g., pharmacophore modeling, shape-based screening) could be used to identify compounds with similar physicochemical features or 3D shapes to known active molecules unl.edu.
Property-Based Screening : Filtering compounds based on desired ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties predicted computationally to identify drug-like candidates unl.edu.
Theoretical Modeling of Cellular Signaling Cascades Modulated by this compound
Theoretical modeling of cellular signaling cascades involves using mathematical and computational frameworks to understand how a compound like this compound might modulate complex biological pathways within a cell. Prostaglandins (B1171923), as a class, are known to be involved in a multitude of signaling pathways, including inflammation, pain, and smooth muscle contraction.
Such modeling would involve:
Network Construction : Building computational models of relevant signaling pathways (e.g., those involving prostaglandin receptors, adenylate cyclase, or other downstream effectors) that this compound is hypothesized to influence teknokrat.ac.id.
Kinetic Modeling : Incorporating kinetic parameters (reaction rates, binding constants) to simulate the dynamic behavior of the signaling network in response to this compound teknokrat.ac.id. This can help predict how this compound's presence affects the concentrations of signaling molecules over time.
Pathway Analysis : Analyzing the model to understand how this compound binding to a specific receptor propagates through the network, leading to a cellular response. This can help identify key regulatory points, feedback loops, and potential crosstalk with other pathways.
Analytical and Quantification Methodologies for Oxoprostol
Advanced Chromatographic Techniques for Oxoprostol Purification and Separation
Chromatographic techniques are fundamental for the separation and purification of chemical compounds from complex mixtures, leveraging differences in their physical and chemical properties. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for achieving high levels of purity and effective separation.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for separating, identifying, and quantifying components in a mixture, particularly effective for non-volatile or semi-volatile compounds like this compound rsc.org. HPLC operates by pumping a pressurized liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase) eag.com. The differential interactions between the sample components and the stationary and mobile phases lead to their separation eag.com.
For this compound, reversed-phase HPLC is typically the preferred mode due to its likely polar functional groups (ketone, hydroxyl) and the general applicability of C18 stationary phases for a wide range of organic compounds chromatographyonline.comdupont.com. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar (e.g., mixtures of water/acetonitrile or water/methanol with buffers) chromatographyonline.comdupont.com. This method is highly effective for removing chemical impurities, including shorter or chemically similar compounds, ensuring high product purity suitable for demanding applications dupont.comgeneri-biotech.comthermofisher.com. Preparative HPLC can be employed for purifying larger quantities of this compound, while analytical HPLC is used for qualitative and quantitative analysis chromatographyonline.comthermofisher.com.
Key factors in HPLC purification include optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength (if UV-active) to achieve optimal resolution and recovery dupont.comelementlabsolutions.com.
Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile organic molecules ceriumlabs.comthermofisher.com. In GC, the sample is vaporized and carried by an inert gas (e.g., helium, hydrogen, or nitrogen) through a capillary column coated with a stationary phase ceriumlabs.comthermofisher.com. Compounds separate based on their boiling points and polarity, eluting from the column at different retention times ceriumlabs.comthermofisher.com.
Given this compound's molecular weight (360.23 g/mol ) and functional groups, it may require derivatization (e.g., silylation) to increase its volatility and thermal stability for effective GC analysis ceriumlabs.com. GC is particularly useful for analyzing complex mixtures and can detect picogram quantities of material, making it suitable for trace analysis ceriumlabs.com. When coupled with a mass spectrometer (GC-MS), it provides robust capabilities for compound identification and quantification ceriumlabs.comthermofisher.comslideshare.net.
Mass Spectrometry-Based Quantification and Structural Elucidation for this compound
Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structural characteristics of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments numberanalytics.commdpi.com. When coupled with chromatographic separation techniques, MS becomes an indispensable tool for the quantification and structural elucidation of compounds like this compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : This hyphenated technique combines the separating power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry eag.commeasurlabs.com. LC-MS/MS is particularly well-suited for the trace analysis of non-volatile or thermally labile compounds in complex matrices, such as biological or environmental samples eag.commeasurlabs.comcreative-proteomics.comthermofisher.com.
In LC-MS/MS, the separated components from the LC column are ionized, and specific precursor ions are selected in the first mass spectrometer (MS1). These precursor ions are then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2) eag.commeasurlabs.com. This precursor-to-product ion transition is highly specific, providing a high degree of selectivity and sensitivity for quantification, even at low concentrations eag.commeasurlabs.comcreative-proteomics.com. LC-MS/MS is routinely applied for identifying unknown compounds, quantifying biomolecules, and analyzing active ingredients and impurities in pharmaceuticals eag.comnumberanalytics.commeasurlabs.comcreative-proteomics.com.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS integrates gas chromatography with mass spectrometry, making it ideal for the analysis of volatile and semi-volatile organic molecules ceriumlabs.comthermofisher.comslideshare.net. After chromatographic separation, compounds eluting from the GC column are ionized and fragmented by the mass spectrometer ceriumlabs.comthermofisher.com. The resulting mass spectra provide a unique "fingerprint" for compound identification by comparing them against extensive libraries of mass spectra ceriumlabs.com.
GC-MS is widely used for quantifying analytes, identifying unknown peaks, and determining trace levels of contamination, with detection limits often reaching picogram quantities ceriumlabs.comthermofisher.commeasurlabs.comrsc.org. It can be applied to liquid, gaseous, or solid samples and is a powerful tool for resolving complex mixtures ceriumlabs.comthermofisher.com. For this compound, if derivatization is successful in making it volatile, GC-MS would offer robust capabilities for its identification and quantification in research samples.
The combined capabilities of LC-MS/MS and GC-MS provide comprehensive analytical solutions for this compound, allowing for both targeted quantification and untargeted screening in various research applications.
High-Resolution Mass Spectrometry (HRMS) offers superior mass resolution and accuracy, enabling the precise determination of molecular formulas and the confident identification of unknown compounds, particularly in metabolomics studies numberanalytics.commdpi.comchemrxiv.orgwaters.comresearchgate.netanimbiosci.org. HRMS instruments, such as Orbitrap-based systems, can achieve mass accuracies of less than 1 ppm, which is crucial for distinguishing between compounds with very similar nominal masses (isobars) waters.comresearchgate.netcdc.gov.
For metabolite identification in non-human biological systems, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful untargeted metabolomics approach animbiosci.orgcdc.gov. This technique allows for the detection and confident annotation of a vast number of small molecules in biological matrices, providing valuable insights into metabolic pathways waters.comresearchgate.netcdc.gov. The high resolving power of HRMS can resolve fine isotopic patterns, further enhancing the confidence in elemental composition calculations and confirming adduct information waters.com. This capability is particularly beneficial when studying the metabolism of compounds like this compound in non-human models, as it can help identify novel metabolites and their structures without prior knowledge cdc.govnih.gov.
Data analysis in HRMS-based metabolomics often involves chemometrics and multivariate analysis techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) to identify significant features (accurate mass retention time pairs) responsible for differences between sample groups waters.comanimbiosci.org. This systematic approach facilitates the identification of potential metabolites and their pathways in complex biological samples from non-human systems waters.comcdc.govnih.gov.
Spectroscopic Characterization for Structural Analysis of this compound
Spectroscopic techniques provide invaluable information about the chemical structure, functional groups, and bonding environment of a molecule. For this compound, various spectroscopic methods can be employed for comprehensive structural analysis.
Infrared (IR) Spectroscopy : IR spectroscopy detects the vibrational energies of chemical bonds, providing a "fingerprint" characteristic of the functional groups present in a molecule cas.czunizar-csic.es. For this compound, IR spectroscopy would reveal characteristic absorption bands for its ketone (C=O stretch), hydroxyl (-OH stretch), and C-H bonds, confirming the presence of these key functional groups cas.cz.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for compounds containing chromophores (groups that absorb UV or visible light), such as conjugated double bonds or aromatic systems unizar-csic.es. If this compound contains such features, UV-Vis could be used for its detection and quantification, although its utility for detailed structural elucidation of the entire molecule might be limited compared to NMR or MS.
Raman Spectroscopy : Similar to IR, Raman spectroscopy provides information on the vibrational energies of chemical bonds and is complementary to IR, often being more sensitive to non-polar and symmetrical structures cas.czunizar-csic.es. It can reflect the carbon backbone of the molecule better than IR and is useful for studying chemical bonds and their environments cas.czunizar-csic.es.
By combining the data obtained from these spectroscopic techniques, a comprehensive understanding of this compound's molecular structure can be achieved, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complete molecular structure, including the stereochemical assignment and conformational analysis of organic compounds like this compound. organicchemistrydata.orgarxiv.orgunibas.it Given this compound's defined stereocenters at positions 2 and 3 of the cyclopentanone (B42830) ring (2R,3R), NMR techniques would be critical for confirming these configurations. nih.gov
Expected NMR Data and Interpretation for this compound:
¹H NMR Spectroscopy: This technique would provide information on the number, type, and connectivity of hydrogen atoms. Chemical shifts would indicate the electronic environment of protons, allowing differentiation between aliphatic, hydroxyl, and aromatic protons. Coupling constants (J values) would reveal the dihedral angles between vicinal protons, which is crucial for determining relative stereochemistry within the cyclopentanone ring and the flexible side chains. For instance, protons on the cyclopentanone ring and those adjacent to the hydroxyl and ketone groups would exhibit characteristic shifts and coupling patterns.
¹³C NMR Spectroscopy: This would complement the ¹H NMR data by providing information on the carbon skeleton. The presence of distinct signals for each unique carbon atom, especially those in the cyclopentanone ring, the carbonyl carbons (ketones), and the carbons bearing the hydroxyl and phenoxy groups, would be expected. Chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms (e.g., sp³, sp², carbonyl carbons). organicchemistrydata.org
Two-Dimensional (2D) NMR Techniques:
COSY (Correlation Spectroscopy): Would identify protons that are coupled to each other, establishing connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques correlate proton and carbon signals, providing direct and long-range connectivity information, respectively. HMBC, in particular, would be valuable for establishing connections across quaternary carbons or through heteroatoms, aiding in the complete assignment of the carbon and proton networks, especially for the phenoxybutyl and hydroxyheptyl chains.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignments and conformational analysis. arxiv.orgconicet.gov.ar NOEs arise from through-space interactions between protons, and their presence and intensity can indicate the spatial proximity of atoms. For this compound, NOEs between protons on the cyclopentanone ring and the adjacent side chains would help confirm the (2R,3R) configuration and deduce the preferred conformations of the flexible chains in solution. conicet.gov.ar
Illustrative NMR Chemical Shift Ranges for Functional Groups in this compound:
While specific data for this compound is not available, the table below provides typical chemical shift ranges for the functional groups present in its structure, which would be observed in its NMR spectra.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aliphatic C-H | 0.8 - 2.5 | 10 - 50 |
| Cyclopentanone C-H | 1.5 - 3.0 | 30 - 60 |
| Hydroxyl (-OH) | 2.0 - 5.5 (variable) | - |
| Carbonyl (C=O, ketone) | - | 190 - 220 |
| Methylene adjacent to C=O | 2.0 - 3.0 | 30 - 50 |
| Methylene adjacent to O-Ar | 3.5 - 4.5 | 60 - 70 |
| Aromatic C-H (Phenoxy) | 6.5 - 8.0 | 110 - 160 |
| Carbon bearing Hydroxyl | - | 60 - 80 |
| Carbon bearing Ether Oxygen | - | 60 - 80 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental techniques for the identification and characterization of functional groups within a molecule. azooptics.compoetrytranslation.orgbellevuecollege.edu
Infrared (IR) Spectroscopy:
IR spectroscopy provides a "fingerprint" of a molecule based on the vibrational frequencies of its bonds. specac.com For this compound, key functional groups would exhibit characteristic absorption bands:
Carbonyl Groups (C=O): this compound contains two ketone groups: one within the cyclopentanone ring and another in the phenoxybutyl chain. Ketones typically show strong absorption bands in the 1700-1725 cm⁻¹ range. libretexts.orgmasterorganicchemistry.com The cyclic ketone might have a slightly different absorption frequency due to ring strain.
Hydroxyl Group (-OH): The primary alcohol in the hydroxyheptyl chain would present a broad and strong absorption band around 3200-3600 cm⁻¹ due to O-H stretching, especially if hydrogen bonding is present. specac.comlibretexts.org
C-H Stretching: Aliphatic C-H stretches would appear in the 2850-3000 cm⁻¹ region. poetrytranslation.orglibretexts.org Aromatic C-H stretches (from the phenoxy group) would typically be observed slightly above 3000 cm⁻¹. masterorganicchemistry.com
C-O Stretching: The C-O stretch of the alcohol would appear around 1050-1200 cm⁻¹. specac.comlibretexts.org The ether C-O stretch in the phenoxy group would also contribute to this region.
Aromatic C=C Stretching: Bands characteristic of the aromatic ring (phenoxy group) would be observed in the 1450-1600 cm⁻¹ range.
Illustrative IR Absorption Frequencies for Functional Groups in this compound:
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Ketone (C=O) | 1700-1725 | Strong, sharp |
| Hydroxyl (O-H stretch) | 3200-3600 | Strong, broad |
| Aliphatic C-H stretch | 2850-3000 | Medium |
| Aromatic C-H stretch | >3000 | Medium |
| C-O stretch (alcohol) | 1050-1200 | Strong |
| Aromatic C=C stretch | 1450-1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about chromophores and conjugated systems. azooptics.combspublications.net
Phenoxy Group: The aromatic ring in the phenoxy moiety of this compound acts as a chromophore. Aromatic compounds typically exhibit characteristic π→π* transitions in the UV region, often around 250-280 nm, with additional, weaker bands at longer wavelengths. azooptics.commsu.edu The presence of the ether oxygen directly attached to the phenyl ring would influence these absorption characteristics.
Ketone Groups: Isolated ketone groups typically show weak n→π* transitions in the 270-300 nm range. azooptics.com If either ketone were conjugated with another double bond, a significant shift to longer wavelengths (bathochromic shift) and increased intensity would be observed. bspublications.net
Quantitative Analysis: UV-Vis spectroscopy can also be used for quantitative analysis of this compound, provided it has a sufficiently strong chromophore and a known molar absorptivity (ε). The Beer-Lambert law (A = εbc) relates absorbance (A) to molar absorptivity (ε), path length (b), and concentration (c), enabling the determination of this compound concentration in solution. upi.edu
Electrochemical and Other Advanced Detection Methods for this compound in Complex Research Matrices
Electrochemical Detection: this compound contains ketone functional groups and an aromatic phenoxy moiety. Ketones can undergo reduction, and certain aromatic systems can be oxidized or reduced electrochemically, depending on the conditions. Techniques such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) could be employed to study the redox behavior of this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, which can reveal characteristic oxidation or reduction peaks for the compound. nih.gov
Application in Complex Matrices: The challenge in complex research matrices (e.g., biological fluids, environmental samples) lies in separating the analyte from interfering substances. rsc.orgrsc.org Coupling electrochemical detection with separation techniques like High-Performance Liquid Chromatography (HPLC) (HPLC-ECD) would provide both separation and sensitive detection. HPLC would separate this compound from matrix components, and the electrochemical detector would then quantify it based on its redox properties. thermofisher.com
Other Advanced Detection Methods: Depending on the research objective, other advanced hyphenated techniques could be considered:
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides both separation (LC) and highly sensitive and specific detection (MS) based on the molecular weight and fragmentation pattern of this compound. It is widely used for quantification and identification of compounds in complex biological and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound or its derivatives can be volatilized, GC-MS could be employed. This technique offers excellent separation efficiency and sensitive detection.
Enantiomeric Resolution Techniques for Chiral Forms of this compound
This compound is reported to be racemic, meaning it exists as a 50:50 mixture of its (2R,3R) and (2S,3S) enantiomers. ncats.iolumenlearning.com Enantiomers have identical physical properties (e.g., melting point, solubility), making their direct separation challenging. lumenlearning.comlibretexts.org However, their biological activities can differ significantly. lumenlearning.com Therefore, enantiomeric resolution techniques are crucial for obtaining enantiomerically pure forms for research.
The most common and effective strategy for enantiomeric resolution involves converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. lumenlearning.comwikipedia.orglibretexts.org
Diastereomeric Salt Formation: This is a widely used method for compounds with acidic or basic functional groups. If this compound (which has a hydroxyl group and ketone groups, but no explicit acidic or basic groups as a free acid or amine) were to be derivatized to introduce such groups, or if a suitable resolving agent could interact non-covalently, diastereomeric salts could be formed. For instance, if this compound could be reacted with an enantiomerically pure chiral acid or base (e.g., tartaric acid, mandelic acid, or chiral amines) to form a salt or a reversible derivative, the resulting diastereomeric salts would have different solubilities and could be separated by fractional crystallization. lumenlearning.comlibretexts.orgwikipedia.org Once separated, the resolving agent can be removed to regenerate the pure enantiomer of this compound.
Chiral Chromatography: This is a powerful and increasingly common method for separating enantiomers directly without derivatization. tcichemicals.com
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes stationary phases containing chiral selectors that can selectively interact with one enantiomer over the other, leading to different retention times. Various types of chiral stationary phases (CSPs) are available, including polysaccharide-based, protein-based, and macrocyclic antibiotic-based columns, which would be screened to find the optimal separation for this compound.
Chiral Gas Chromatography (GC): Less common for compounds of this compound's molecular weight, but possible if a volatile derivative can be formed.
Kinetic Resolution: This method exploits the difference in reaction rates of enantiomers with a chiral reagent or enzyme. One enantiomer reacts faster, leaving the other unreacted or forming a different product, allowing for separation.
Crystallization-Based Methods: In rare cases, some racemates can undergo "spontaneous resolution," where they crystallize as a mixture of enantiopure crystals that can be physically separated. wikipedia.org Seeding a supersaturated solution with a crystal of one enantiomer can also induce its preferential crystallization. libretexts.org
The choice of resolution technique for this compound would depend on factors such as the scale of separation required, the availability of suitable chiral resolving agents or stationary phases, and the desired enantiomeric purity.
Future Directions and Advanced Research Perspectives for Oxoprostol
Development of Next-Generation Oxoprostol Analogues and Probes
The exploration of next-generation this compound analogues represents a significant future direction. Given that prostanoids exert their diverse effects through interaction with specific G-protein coupled receptors (GPCRs), such as the prostaglandin (B15479496) E (EP) receptors, future research could focus on designing analogues with enhanced selectivity for particular receptor subtypes. ncats.iowikipedia.org This approach aims to minimize off-target effects and provide more precise tools for dissecting the roles of individual prostanoid receptors in various physiological and pathophysiological processes.
For instance, structural modifications to the this compound core could be explored to achieve:
Increased Receptor Subtype Selectivity: Tailoring analogues to preferentially activate or antagonize specific EP receptor subtypes (EP1, EP2, EP3, EP4) could reveal their distinct contributions to cellular signaling.
Improved Metabolic Stability: Prostanoids are often rapidly metabolized. wikipedia.org Designing analogues with improved metabolic stability could extend their effective half-life in research settings, allowing for more sustained pharmacological interrogation.
Introduction of Reporter Tags: Incorporating fluorescent or affinity tags into this compound analogues would enable their use as chemical probes for visualizing receptor localization, trafficking, and direct binding interactions within cells and tissues.
Such analogues would serve as invaluable tools for fundamental research into prostanoid signaling pathways, potentially uncovering novel therapeutic targets within the broader prostanoid system.
Prodrug Strategies for Enhanced Research Tool Delivery and Selectivity (in non-human models)
Prodrug strategies offer a promising avenue to enhance the delivery, bioavailability, and selectivity of this compound or its future analogues, particularly when utilized as research tools in non-human models. google.com A prodrug is an inactive compound that undergoes enzymatic or chemical transformation in vivo to release the active parent drug. google.com
Potential prodrug approaches for this compound in research contexts could include:
Targeted Delivery: Designing prodrugs that are selectively activated in specific tissues or cell types relevant to prostanoid research. For example, a prodrug could be engineered to be cleaved by an enzyme uniquely expressed in a particular cell population, thereby concentrating the active this compound analogue at the desired site of action.
Improved Pharmacokinetic Properties: Modifying this compound to improve its solubility, membrane permeability, or reduce its systemic clearance in non-human models, without altering its intrinsic activity at the target receptor. This could facilitate more controlled and sustained experimental conditions.
Reduced Off-Target Effects: By limiting the systemic exposure of the active compound, prodrugs can help mitigate potential off-target interactions, allowing for a clearer interpretation of results related to specific prostanoid receptor modulation.
These strategies are crucial for developing sophisticated research tools that enable precise control over the spatiotemporal activity of this compound or its derivatives in complex biological systems, thereby enhancing the rigor and interpretability of experimental findings in non-human models.
Application of Advanced Mechanistic Probes in Prostanoid System Research
The prostanoid system is intricate, involving multiple ligands, receptors, and downstream signaling pathways. wikipedia.orgnih.gov Advanced mechanistic probes, potentially derived from or inspired by this compound's structure, would be instrumental in deconvoluting this complexity. These probes could be designed to:
Discriminate Receptor Activation vs. Antagonism: Probes that selectively activate or inhibit specific prostanoid receptor subtypes would allow researchers to precisely map the roles of individual receptors in cellular responses.
Investigate Ligand-Receptor Dynamics: Probes with tunable binding kinetics or photoactivatable properties could provide insights into the real-time interactions between prostanoids and their receptors.
Elucidate Downstream Signaling Pathways: By coupling this compound-derived probes with reporters for specific intracellular signaling molecules (e.g., cAMP, calcium, Rho), researchers could delineate the precise signaling cascades initiated by different prostanoid receptor activations.
The development and application of such probes would move beyond simple pharmacological characterization, enabling a deeper understanding of the molecular mechanisms underlying prostanoid-mediated biological effects.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The integration of 'omics technologies, such as metabolomics and proteomics, holds significant promise for comprehensive this compound research. nih.govuninet.eduhumanspecificresearch.orgfrontiersin.orgyoutube.com These high-throughput approaches can provide a holistic view of the biological impact of this compound at the molecular level.
Metabolomics: This involves the large-scale study of metabolites within biological samples. nih.govuninet.eduhumanspecificresearch.org Applied to this compound research, metabolomics could:
Identify metabolic pathways modulated by this compound.
Uncover novel biomarkers of this compound activity or its effects on cellular metabolism.
Characterize the metabolic fate and potential transformations of this compound within biological systems.
Example: Analysis of cellular extracts from non-human models treated with this compound could reveal changes in lipid metabolism or energy pathways, providing insights into its mechanism of action beyond receptor binding.
Proteomics: This focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. nih.govuninet.eduhumanspecificresearch.org Proteomics could be used to:
Identify protein targets directly or indirectly affected by this compound.
Characterize changes in protein expression profiles in response to this compound treatment.
Map protein-protein interaction networks influenced by this compound, shedding light on its cellular effects.
Example: Quantitative proteomics could identify specific enzymes or signaling proteins whose expression levels are altered in cells or tissues exposed to this compound, indicating its impact on cellular processes.
The synergy between this compound's pharmacological investigation and 'omics technologies would enable a systems-level understanding of its biological effects, moving beyond isolated observations to reveal interconnected molecular changes.
Exploring this compound's Utility as a Chemical Probe for Deconvoluting Prostanoid System Biology
Beyond its potential as a therapeutic agent, this compound's unique structural features as a prostaglandin analogue make it a candidate for a chemical probe. A chemical probe is a small molecule tool used to perturb biological systems with high specificity, thereby enabling the study of protein function or biological pathways. epdf.pub
This compound could be employed as a chemical probe to:
Selectively Modulate Prostanoid Receptor Activity: Even if its selectivity is not absolute, its known activity as a prostaglandin analogue ncats.io allows for its use to selectively activate or inhibit certain prostanoid-mediated pathways, particularly in comparison to other prostanoids or their analogues.
Investigate Redundancy and Cross-Talk: By selectively modulating specific prostanoid pathways with this compound, researchers can explore the extent of functional redundancy among different prostanoids and their receptors, as well as identify instances of cross-talk between prostanoid and other signaling systems.
Validate Genetic Findings: In studies where genetic manipulation (e.g., gene knockout or knockdown) alters prostanoid-related phenotypes, chemical probes like this compound can be used to pharmacologically mimic or reverse these effects, providing independent validation of genetic findings.
Uncover Novel Biological Roles: By carefully applying this compound in various biological contexts (e.g., different cell lines, organoids, or non-human tissue models), researchers might uncover previously unrecognized roles for the prostanoid system in specific cellular or physiological processes.
The strategic use of this compound as a chemical probe would contribute significantly to the ongoing effort to unravel the complex and multifaceted roles of the prostanoid system in health and disease.
Q & A
Q. How to formulate hypotheses about this compound’s role in receptor dimerization?
- Methodological Answer :
- Literature Mining : Identify gaps in prostaglandin receptor crosstalk (e.g., EP3-TP heterodimers). Use proximity ligation assays (PLA) or FRET to test dimerization hypotheses.
- Computational Modeling : Predict binding interfaces using molecular dynamics simulations (e.g., GROMACS). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
